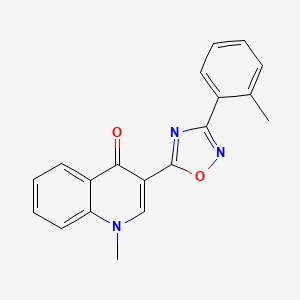

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" is a derivative of the quinazolin-4-one ring, which is linked to a 1,3,4-oxadiazole moiety. This class of compounds has been the subject of research due to their potential pharmacological activities. The oxadiazole ring, in particular, is known for its presence in compounds with various biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting with the formation of intermediates such as 2-methyl-4H-3,1-benzoxazin-4-one or 2-phenyl-4H-3,1-benzoxazin-4-one. These intermediates are then treated with semicarbazide to afford carbohydrazide derivatives, which are subsequently cyclized with aromatic acids, aldehydes, or carbon disulfide to produce the final oxadiazole derivatives . The purity of these compounds is typically confirmed using techniques like thin-layer chromatography, and their structures are elucidated through infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring attached to a quinazolin-4-one core. The specific substituents on the oxadiazole ring, such as bromo or iodo groups, can significantly influence the biological activity of these compounds. The precise arrangement of atoms within the molecule is determined using spectroscopic methods, which provide insights into the potential interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives is influenced by the functional groups present in the molecule. The oxadiazole ring itself is a heterocyclic compound that can participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities. The presence of substituents on the aromatic ring can also affect the compound's reactivity, allowing for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as melting points and solubility, are crucial for their potential application as pharmacological agents. These properties are determined through experimental methods and are essential for understanding the compound's behavior in biological systems. The antimicrobial activity of these compounds is tested against various bacterial and fungal strains using methods like the broth microdilution method, while their analgesic and anti-inflammatory activities are evaluated in animal models .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Several studies have synthesized and tested oxadiazole derivatives for their potential antibacterial activities. Joshi et al. (2011) synthesized a new series of oxadiazole compounds, demonstrating significant antibacterial activity against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011). Similarly, research by Rajanarendar et al. (2010) on novel pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, suggesting potential for development into antimicrobial agents (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Anticancer Activity

Compounds featuring the oxadiazole moiety have been investigated for their anticancer properties. Kamath, Sunil, and Ajees (2016) synthesized quinoline–indole–oxadiazole hybrids, demonstrating in vitro cytotoxic potential against breast adenocarcinoma cell lines. Notably, certain derivatives exhibited low IC50 values and high selectivity indices, indicating potential as anticancer agents (Kamath, Sunil, & Ajees, 2016).

Antioxidant and Antitumor Activities

A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives were synthesized by Fadda et al. (2011), including glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities and indicating their potential for further development in therapeutic contexts (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Synthesis and Characterization

Research into the synthesis, characterization, and application of these compounds extends beyond biomedical applications to include materials science. For example, Wu et al. (2017) explored the self-assembly of new coordination polymers based on asymmetric oxadiazole-containing ligands. This work highlights the role of counterions in the structural assembly of these polymers and their potential applications in materials science (Wu, Pan, Zhang, Jin, & Ma, 2017).

properties

IUPAC Name |

1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLAMMVZVULGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)